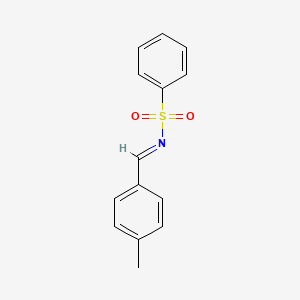

N-(4-Methyl-benzylidene)-benzenesulfonamide

CAS No.:

Cat. No.: VC13241965

Molecular Formula: C14H13NO2S

Molecular Weight: 259.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13NO2S |

|---|---|

| Molecular Weight | 259.33 g/mol |

| IUPAC Name | (NE)-N-[(4-methylphenyl)methylidene]benzenesulfonamide |

| Standard InChI | InChI=1S/C14H13NO2S/c1-12-7-9-13(10-8-12)11-15-18(16,17)14-5-3-2-4-6-14/h2-11H,1H3/b15-11+ |

| Standard InChI Key | LBPXERJAGSIVOP-RVDMUPIBSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CC=C2 |

| SMILES | CC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2 |

| Canonical SMILES | CC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-(4-Methyl-benzylidene)-benzenesulfonamide consists of a benzenesulfonamide core linked via an imine bond to a 4-methylbenzylidene moiety. The E-configuration of the imine group is stabilized by conjugation with the aromatic rings, as evidenced by its IUPAC name: N-[(E)-(4-Methylphenyl)methylene]benzenesulfonamide . The methyl group at the para position of the benzylidene fragment introduces steric and electronic effects that influence molecular packing and reactivity.

Physical Properties

Key physical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Weight | 259.323 g/mol |

| Density | 1.2±0.1 g/cm³ |

| Boiling Point | 415.7±38.0°C (760 mmHg) |

| Flash Point | 205.2±26.8°C |

| LogP | 3.53 |

| Vapor Pressure | 0.0±0.9 mmHg (25°C) |

| Refractive Index | 1.577 |

These values indicate moderate hydrophobicity (LogP = 3.53) and low volatility, making the compound suitable for solid-phase reactions . The exact mass (259.066711 g/mol) aligns with high-purity synthesis protocols.

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The compound is typically synthesized via a condensation reaction between benzenesulfonamide and 4-methylbenzaldehyde. This Schiff base formation occurs under acidic or dehydrating conditions, often using solvents like ethanol or dichloromethane . A representative pathway involves:

-

Imine Formation:

The reaction proceeds via nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon, followed by dehydration.

Industrial-Scale Production Insights

While no direct industrial synthesis data exist for this compound, analogous benzenesulfonamide derivatives are produced using optimized chlorosulfonation and amination steps. For example, CN106336366A describes a method for synthesizing 4-(2-aminoethyl)benzenesulfonamide involving:

-

Acetylation of β-phenethylamine with acetic anhydride.

-

Chlorosulfonation using chlorosulfonic acid and phosphorus pentachloride.

-

Amination and hydrolysis to yield the final product .

Adapting such protocols could enable scalable production of N-(4-Methyl-benzylidene)-benzenesulfonamide by substituting appropriate aldehydes.

Chemical Reactivity and Functionalization

Nucleophilic Attack at the Imine Bond

The electron-deficient imine nitrogen is susceptible to nucleophilic addition. For instance, Grignard reagents or hydrides can reduce the C=N bond to form secondary amines:

This reactivity is exploited in medicinal chemistry to generate bioactive amine derivatives.

Electrophilic Aromatic Substitution

The electron-rich 4-methylphenyl group undergoes electrophilic substitution at the ortho and para positions. Sulfonation or nitration reactions could introduce additional functional groups for material science applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume